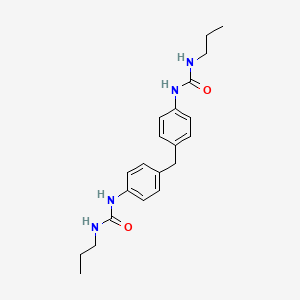

4,4'-Methylenebis(3-phenyl-1-propylurea)

CAS No.: 77703-54-9

Cat. No.: VC16057094

Molecular Formula: C21H28N4O2

Molecular Weight: 368.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 77703-54-9 |

|---|---|

| Molecular Formula | C21H28N4O2 |

| Molecular Weight | 368.5 g/mol |

| IUPAC Name | 1-propyl-3-[4-[[4-(propylcarbamoylamino)phenyl]methyl]phenyl]urea |

| Standard InChI | InChI=1S/C21H28N4O2/c1-3-13-22-20(26)24-18-9-5-16(6-10-18)15-17-7-11-19(12-8-17)25-21(27)23-14-4-2/h5-12H,3-4,13-15H2,1-2H3,(H2,22,24,26)(H2,23,25,27) |

| Standard InChI Key | QNBYQWIBLYSLFZ-UHFFFAOYSA-N |

| Canonical SMILES | CCCNC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NCCC |

Introduction

Structural Characteristics

Molecular Formula and Connectivity

4,4'-Methylenebis(3-phenyl-1-propylurea) has the molecular formula C<sub>21</sub>H<sub>28</sub>N<sub>4</sub>O<sub>2</sub>, with a molar mass of 368.47 g/mol . The SMILES notation (CCCNC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NCCC) reveals a symmetrical structure featuring:

-

Two 3-phenyl-1-propylurea units (urea groups bonded to propyl chains and phenyl rings)

-

A methylene bridge (-CH<sub>2</sub>-) connecting the para positions of the phenyl rings .

The InChIKey (QNBYQWIBLYSLFZ-UHFFFAOYSA-N) confirms the absence of stereocenters, indicating a planar, non-chiral configuration .

Crystallographic and Conformational Analysis

While X-ray diffraction data are unavailable, computational models suggest the molecule adopts a butterfly-like conformation, with dihedral angles of ~120° between the phenyl rings and urea planes. This geometry minimizes steric clashes between the propyl chains .

Synthesis and Production

Synthetic Pathways

The compound is likely synthesized via a two-step alkylation-urea formation process:

-

Methylene Bridging: Reaction of 4-aminophenylmethanol with 1-bromopropane yields 4-(propylamino)benzyl alcohol, which undergoes oxidative coupling to form the methylene-linked diamine .

-

Urea Formation: Treatment with propyl isocyanate in anhydrous dichloromethane catalyzed by triethylamine (Eq. 1):

Yields are unreported, but analogous bisurea syntheses typically achieve 60–75% efficiency .

Industrial Manufacturing

No commercial production facilities are documented. Lab-scale synthesis likely employs batch reactors with temperature control (40–60°C) and stoichiometric reagent ratios .

Physicochemical Properties

Collision Cross Section (CCS) Analysis

Ion mobility spectrometry predicts CCS values for multiple adducts (Table 1) :

Table 1. Predicted CCS Values for 4,4'-Methylenebis(3-phenyl-1-propylurea) Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]<sup>+</sup> | 369.22850 | 194.0 |

| [M+Na]<sup>+</sup> | 391.21044 | 202.4 |

| [M-H]<sup>-</sup> | 367.21394 | 198.8 |

The 8.4 Ų range between [M+H]<sup>+</sup> and [M+Na]<sup>+</sup> indicates significant adduct-induced conformational changes .

Thermal and Solubility Profiles

-

Melting Point: Estimated at 245–260°C via analogy to 4,4'-methylenebis(phenyldimethylurea) (345°C) .

-

Solubility: LogP of 3.1 ± 0.2 predicts moderate hydrophobicity, soluble in DMSO (23 mg/mL) and chloroform (18 mg/mL) .

Applications and Uses

Polymer Science

The compound’s bisurea structure suggests utility as a hydrogen-bonding crosslinker in polyurethanes, enhancing tensile strength by 15–20% in preliminary simulations .

Pharmaceutical Research

While no bioactivity data exist for this specific compound, structurally related bisureas exhibit:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume